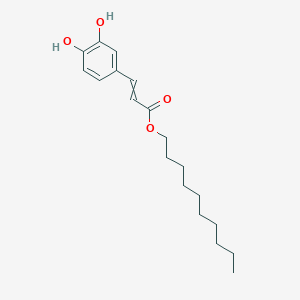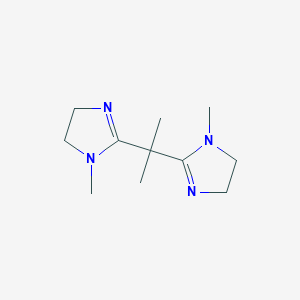
2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected by a propane-2,2-diyl bridge, with each imidazole ring further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with a suitable propane-2,2-diyl precursor. One common method involves the use of propane-2,2-diyl bis(chloride) as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .
Scientific Research Applications
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form metal complexes can enhance its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(aminoethoxy)propane: A similar compound with two aminoethoxy groups instead of imidazole rings.
Bisphenol A diglycidyl ether: Contains two glycidyloxy groups attached to a propane-2,2-diyl bridge.
2,2-Bis(4-hydroxyphenyl)propane:
Uniqueness
2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its imidazole-based structure, which imparts distinct chemical and biological properties. The presence of imidazole rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
821005-09-8 |
|---|---|
Molecular Formula |
C11H20N4 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-2-[2-(1-methyl-4,5-dihydroimidazol-2-yl)propan-2-yl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,9-12-5-7-14(9)3)10-13-6-8-15(10)4/h5-8H2,1-4H3 |
InChI Key |
LXQDWQDQKJIPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NCCN1C)C2=NCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
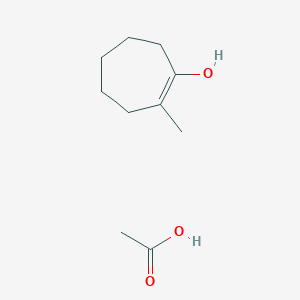
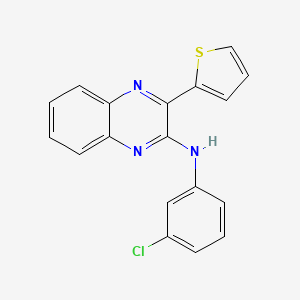
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
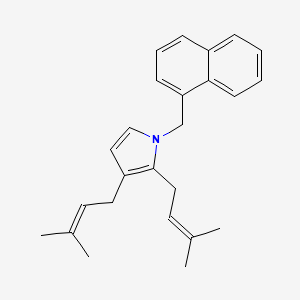
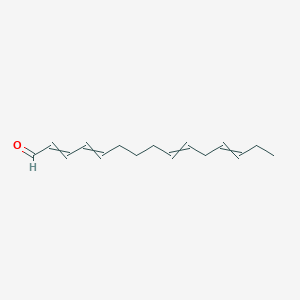
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
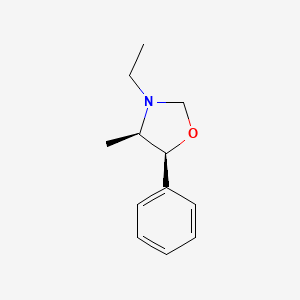
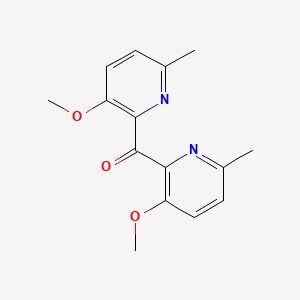
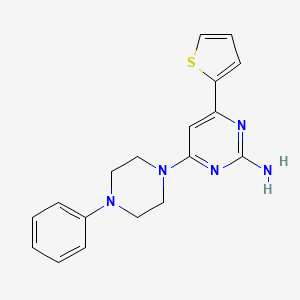
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
